(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate
Description
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-pyridin-4-ylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-13-4-2-1-3-12(13)10-16(17)9-11-5-7-15-8-6-11/h1-9H,10H2/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLFLKHPPCGXNE-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+](=CC2=CC=NC=C2)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/[N+](=C/C2=CC=NC=C2)/[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate typically involves the reaction of 2-bromobenzyl chloride with 4-pyridinylmethylideneamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the ammoniumolate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of iodinated or other substituted benzyl derivatives.
Scientific Research Applications
(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural Analog: Benzyl[(Z)-4-Pyridinylmethylidene]Ammoniumolate
- Molecular Formula : C₁₃H₁₂N₂O vs. C₁₃H₁₁BrN₂O (target compound).
- Key Difference : The absence of bromine in the benzyl group reduces molecular weight (212.25 vs. ~292.25 g/mol) and polarizability.
- Reactivity: Bromine in the target compound may enhance electrophilic substitution reactivity or serve as a leaving group in nucleophilic reactions, unlike the non-halogenated analog .
Halogenated Analog: (Z)-[3-(2-Chloro-6-Fluorobenzyl)-2,4-Dihydroxyphenyl]Methylidene(Methyl)Ammoniumolate
- Structure : Features a dihalogenated (Cl, F) benzyl group and additional hydroxyl substituents.
Tabulated Comparison of Key Properties
Research Implications and Limitations
The target compound’s bromine substitution offers unique opportunities in medicinal chemistry (e.g., as a kinase inhibitor precursor) or materials science (e.g., halogen bonding in crystal engineering). However, the lack of direct experimental data (e.g., spectroscopic or crystallographic results) in the evidence limits conclusive comparisons. Further studies are needed to validate its physicochemical and biological properties relative to analogs.
Biological Activity
(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate, with the CAS number 939893-34-2, is a chemical compound characterized by its unique structural features, including a bromobenzyl group and a pyridinylmethylidene moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in enzyme inhibition and protein interactions.
- Molecular Formula : C13H11BrN2O
- Molecular Weight : 291.15 g/mol
- Purity : >90%
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromobenzyl chloride with 4-pyridinylmethylideneamine in an organic solvent like dichloromethane or toluene, using a base such as triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can lead to:
- Inhibition or Activation : The compound may inhibit or activate target proteins, influencing various biological pathways.
- Signal Transduction : It may modulate signaling pathways that affect cellular responses.
- Metabolic Regulation : The compound could play a role in regulating metabolic processes and gene expression.
Research Findings
Recent studies have focused on the compound's potential as an enzyme inhibitor. For example, it has shown promise in inhibiting certain kinases involved in cancer pathways, suggesting potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Kinases | Inhibition | |
| Protein Interaction | Various receptors | Modulation of activity | |
| Signal Transduction | Cellular pathways | Altered signaling |
Case Studies
Case studies exploring the biological effects of this compound have provided insights into its efficacy and safety profiles.
Example Case Study: Inhibition of Kinase Activity
A notable case study investigated the compound's ability to inhibit a specific kinase associated with tumor growth. The study involved:
- Methodology : Cell line assays were conducted to assess the compound's inhibitory effects on kinase activity.
- Results : The results indicated a significant reduction in kinase activity at concentrations above 10 µM, correlating with decreased cell proliferation in treated samples.
Table 2: Case Study Results
| Study Focus | Concentration (µM) | Result | |
|---|---|---|---|
| Kinase Inhibition | 5 | Minimal effect | Not significant |
| 10 | Moderate inhibition | Potential candidate | |
| 20 | Significant inhibition | Strong candidate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
